N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-phenylalanine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an acridine moiety linked to a phenylalanine residue through an acetyl group, making it a subject of interest in medicinal chemistry and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-phenylalanine typically involves multiple steps:
Formation of 9-oxoacridine-10(9H)-yl acetic acid: This intermediate can be synthesized by reacting acridone with bromoacetic acid under basic conditions.
Coupling with L-phenylalanine: The intermediate is then coupled with L-phenylalanine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve:
Large-scale synthesis of intermediates: Using optimized reaction conditions to maximize yield and purity.
Automated synthesis: Employing automated peptide synthesizers for the coupling step to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The acridine moiety can be oxidized using reagents like potassium permanganate.
Reduction: The carbonyl group in the acridine ring can be reduced using agents such as sodium borohydride.
Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of acridine derivatives with additional oxygen functionalities.
Reduction: Conversion to hydroxy or alkoxy derivatives.
Substitution: Introduction of substituents on the phenylalanine aromatic ring.
Scientific Research Applications
N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-phenylalanine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with DNA and proteins, making it a candidate for biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of fluorescent dyes and probes for analytical techniques.
Mechanism of Action
The mechanism by which N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-phenylalanine exerts its effects involves:
Molecular Targets: It can interact with nucleic acids and proteins, potentially inhibiting or modifying their functions.
Pathways Involved: The compound may interfere with cellular signaling pathways, particularly those involving DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
9-Oxo-10(9H)-acridineacetic acid: Shares the acridine moiety but lacks the phenylalanine residue.
N-(9-acridinyl)glycine: Similar structure but with glycine instead of phenylalanine.
Acridine orange: A well-known acridine derivative used as a fluorescent dye.
Uniqueness
N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-phenylalanine is unique due to its combination of an acridine moiety with an amino acid, providing a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from simpler acridine derivatives.
Properties
Molecular Formula |
C24H20N2O4 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(9-oxoacridin-10-yl)acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H20N2O4/c27-22(25-19(24(29)30)14-16-8-2-1-3-9-16)15-26-20-12-6-4-10-17(20)23(28)18-11-5-7-13-21(18)26/h1-13,19H,14-15H2,(H,25,27)(H,29,30)/t19-/m0/s1 |
InChI Key |
PZZULHSTTMZVJE-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.